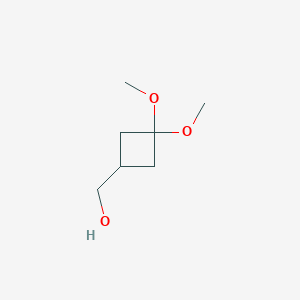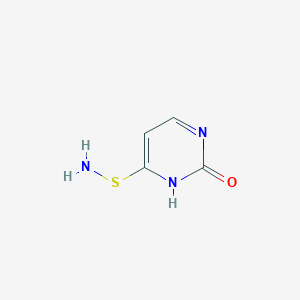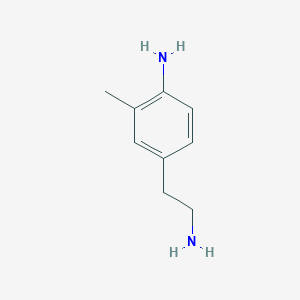![molecular formula C7H14N2 B065769 Bicyclo[2.2.1]heptane-2,5-diamine CAS No. 171065-84-2](/img/structure/B65769.png)
Bicyclo[2.2.1]heptane-2,5-diamine
描述
Bicyclo[2.2.1]heptane-2,5-diamine: is an organic compound with the molecular formula C₇H₁₄N₂ . It is a derivative of norbornane, a bicyclic hydrocarbon, and features two amino groups attached to the second and fifth carbon atoms of the bicyclo[2.2.1]heptane structure.
准备方法
Synthetic Routes and Reaction Conditions:
Dimerization of Bicyclo[2.2.1]hepta-2,5-diene: One common method involves the dimerization of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) using zeolite catalysts such as HY, Hbeta, HZSM-5, and Al-MCM-41.
Reduction of Norcamphor: Another method involves the reduction of norcamphor, which is a ketone derivative of norbornane.
Industrial Production Methods: Industrial production of bicyclo[2.2.1]heptane-2,5-diamine often involves large-scale catalytic processes that optimize yield and selectivity. The use of heterogeneous catalysts, such as zeolites, is common due to their high efficiency and reusability .
化学反应分析
Types of Reactions:
Oxidation: Bicyclo[2.2.1]heptane-2,5-diamine can undergo oxidation reactions, often resulting in the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation Products: Imines, nitriles.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted bicyclo[2.2.1]heptane derivatives.
科学研究应用
Chemistry: Bicyclo[2.2.1]heptane-2,5-diamine is used as a building block in organic synthesis, particularly in the synthesis of polycyclic hydrocarbons and other complex organic molecules .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents .
Industry: The compound is used in the production of high-energy-density fuels and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of bicyclo[2.2.1]heptane-2,5-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes or the initiation of chemical reactions. The specific pathways and targets depend on the context of its application, such as in catalysis or drug design .
相似化合物的比较
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but without amino groups.
Norbornadiene: A diene derivative of norbornane, used as an intermediate in organic synthesis.
7-Oxabicyclo[2.2.1]heptane: An oxygen-containing analog with interesting biological activity.
Uniqueness: Bicyclo[22Its structural rigidity and stability also contribute to its distinct properties compared to other similar compounds .
属性
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMOSKKPJEDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400218 | |
| Record name | bicyclo[2.2.1]heptane-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171065-84-2 | |
| Record name | bicyclo[2.2.1]heptane-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


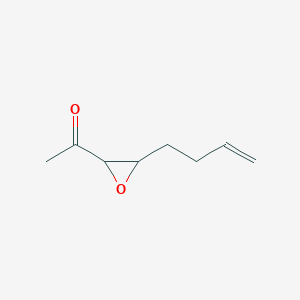
![2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)](/img/structure/B65693.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)

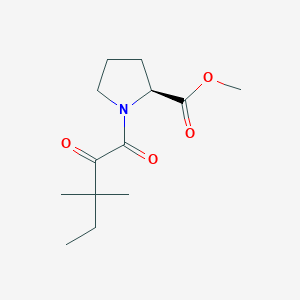
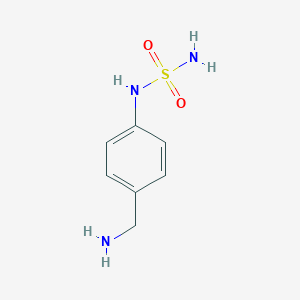
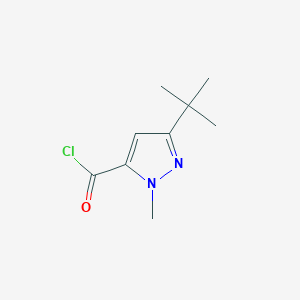
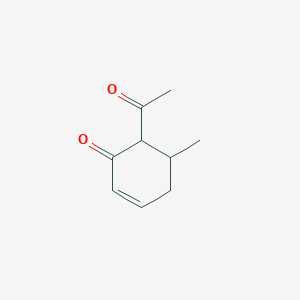
![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)
![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)

